1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid
Description
This compound, also known as Fmoc-N(isopropyl)-cyclopropane-1-carboxylic acid, is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane ring. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation . The cyclopropane ring introduces conformational rigidity, which can enhance peptide stability and modulate biological activity. Its CAS number is 126705-22-4, and it is commercially available as a building block for peptide research .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14(2)23(22(11-12-22)20(24)25)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |
InChI Key |
AQEBRCWCJJZARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Fmoc-protected amino acids with cyclopropane rings and isopropyl-substituted amino groups typically follows a multi-step approach involving:
- Synthesis or procurement of the cyclopropane-1-carboxylic acid core bearing the desired amino substituent (isopropylamino group).
- Protection of the amino group with the Fmoc protecting group to yield the final compound.
Stepwise Preparation Details
Synthesis of the Cyclopropane-1-carboxylic Acid Core with Isopropylamino Substitution
- The cyclopropane ring can be constructed via cyclopropanation reactions starting from suitable alkenes or acrylate derivatives.
- The isopropylamino substituent is introduced either by direct amination of the cyclopropane ring or by using an amino acid precursor such as isopropyl-substituted amino cyclopropane carboxylic acid.
- Common methods include:
- Cyclopropanation of olefinic precursors with diazo compounds or carbenoid reagents.
- Nucleophilic substitution or reductive amination to install the isopropylamino group on a cyclopropane intermediate.
- Acidification and purification yield the free amino cyclopropane carboxylic acid with the isopropyl substituent.
Fmoc Protection of the Amino Group
- The free amino group on the cyclopropane amino acid is protected by reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic aqueous or organic conditions.
- Typical conditions involve:
- Dissolving the amino acid in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate).
- Addition of Fmoc-Cl in an organic solvent such as dioxane or tetrahydrofuran.
- Stirring at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- The reaction proceeds to form the Fmoc-protected amino acid.
- Workup involves acidification, extraction, and recrystallization or chromatography to isolate the pure product.
Detailed Research Outcomes and Data Tables
Yield and Purity Data
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclopropane ring formation | Cyclopropanation with diazomethane or carbenoid reagents; base present | 60–85 | 90–95 | Yield depends on substrate and conditions |
| Amino group isopropylation | Reductive amination or nucleophilic substitution | 70–80 | 90–95 | Stereochemistry control critical |
| Fmoc protection | Fmoc-Cl, NaHCO3, dioxane, 0–5 °C | 85–95 | >98 | High purity due to selective protection |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the cyclopropane ring, isopropyl substitution, and Fmoc protection.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight (~337–350 g/mol depending on exact substitution).
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity >98% after Fmoc protection.
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and oxygen content consistent with the molecular formula.
Comparative Notes on Alternative Methods
- Some methods start from commercially available 1-aminocyclopropane-1-carboxylic acid derivatives and perform selective alkylation to introduce the isopropyl group before Fmoc protection.
- Alternative cyclopropanation strategies using metal-catalyzed reactions (e.g., Simmons-Smith reaction) have been reported but may require additional purification steps.
- The choice of base and solvent during Fmoc protection is critical to avoid side reactions such as over-alkylation or carbamate cleavage.
Summary Table of Preparation Route
| Stage | Reagents/Conditions | Product | Comments |
|---|---|---|---|
| Cyclopropanation | Alkene + diazomethane or carbenoid + base | Cyclopropane carboxylic acid | Moderate to good yield |
| Amino group substitution | Reductive amination with isopropylamine | Isopropylamino cyclopropane acid | Stereoselectivity important |
| Fmoc protection | Fmoc-Cl, NaHCO3, dioxane, 0–5 °C | Fmoc-protected amino acid | High yield and purity |
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Findings :
Ring Size and Strain :
- The target compound’s cyclopropane ring imposes significant strain, favoring rigid peptide conformations. Cyclobutane (Fmoc-cyclovaline) and cyclopentane analogs reduce strain, offering more flexibility .
- Cyclohexane derivatives (e.g., ) introduce further flexibility and polarity via a ketone group, improving aqueous solubility .
Substituent Effects: The isopropyl group in the target compound increases steric hindrance, which may slow coupling kinetics in SPPS but enhance protease resistance in final peptides . Aminomethyl spacers (e.g., ) alter spatial arrangements without adding bulk directly to the amino group .
Applications in Peptide Synthesis :
- Cyclopropane derivatives are preferred for stabilizing β-turn structures, while cyclopentane/cyclohexane analogs are used in helical or loop conformations .
- Polar groups (e.g., ketone in ) improve solubility, critical for hydrophobic peptide segments .
Table 2: Commercial Availability and Pricing
Key Findings :
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid, also known by its CAS number 1698640-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including molecular interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 1698640-18-4
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Inhibition of Enzymatic Activity
Cyclopropane derivatives have been studied for their role as inhibitors of various enzymes. Notably, they have shown potential in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants. The inhibition of ACO can lead to delayed ripening in fruits, which is beneficial for agricultural applications .
2. Antimicrobial Properties
Research indicates that cyclopropane carboxylic acid derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid have demonstrated efficacy against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Molecular docking studies have shown strong binding affinities to key bacterial enzymes, suggesting a mechanism for their antimicrobial action .
3. Antioxidant Activity
The antioxidant potential of cyclopropane derivatives has been assessed using DPPH (2,2-Diphenyl-1-Picrylhydrazyl) assays. These compounds can scavenge free radicals, thus reducing oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage and may have implications for health and disease management .
Case Study 1: Inhibition of ACO
A study conducted on various cyclopropanecarboxylic acids revealed that certain derivatives significantly inhibited ACO activity in Arabidopsis thaliana. The binding affinities were measured using molecular docking techniques, with results indicating that the most effective inhibitors had binding constants in the range of to M .
| Compound Name | Binding Constant (Kb) | ΔG (kcal/mol) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | |
| Methylcyclopropane | -3.1 |
Case Study 2: Antimicrobial Efficacy
A molecular docking study evaluated the interaction of the compound with MRSA pantothenate synthetase. The compound exhibited a strong affinity for the active site, suggesting potential as a novel antimicrobial agent . The minimum inhibitory concentration (MIC) was determined to be as low as 0.64 µg/mL.
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust/aerosols .
- Storage: Store in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
- Stability: The compound is stable under normal laboratory conditions but may degrade under prolonged heat (>100°C) or UV light .
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the cyclopropane ring integrity, Fmoc group (δ ~4.2–4.4 ppm for CH), and carboxylic acid proton (δ ~12–13 ppm) .
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is effective for purity analysis. Target ≥95% purity for synthetic intermediates .
- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF can validate the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 373.16) .
Q. What are the critical steps in synthesizing this compound via Fmoc-protection strategies?
Answer:
- Step 1: React cyclopropane-1-carboxylic acid with propan-2-ylamine under carbodiimide (e.g., EDC/HOBt) coupling conditions to form the secondary amine intermediate.
- Step 2: Protect the amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base (e.g., DIEA) at 0–25°C .
- Step 3: Purify the product via flash chromatography (hexane/ethyl acetate gradient) and confirm via TLC (R ~0.3–0.5) .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency during solid-phase synthesis using this compound?
Answer:
- Optimize Activation: Use HATU or PyBOP instead of HOBt/EDC for better activation of the carboxylic acid group .
- Solvent Choice: Replace DMF with DCM/NMP mixtures to reduce steric hindrance from the cyclopropane ring .
- Temperature Control: Conduct couplings at 4°C to minimize racemization and side reactions .
- Monitoring: Employ Kaiser or chloranil tests to verify reaction completion .
Q. What strategies mitigate toxic fume formation during thermal decomposition or combustion?
Answer:
- Controlled Heating: Avoid open flames or hot surfaces. Use oil baths or heating mantles with temperature regulators .
- Ventilation: Perform reactions in fume hoods with scrubbers to neutralize acidic/toxic gases (e.g., NO, CO) .
- Extinguishing Media: In case of fire, use dry chemical powder or CO (not water jets, which can aerosolize toxins) .
Q. How can conflicting NMR data (e.g., unexpected splitting) be interpreted for this compound?
Answer:
- Cyclopropane Ring Strain: Anisotropic effects from the strained ring can cause non-equivalent proton environments, leading to complex splitting patterns. Use - COSY to resolve couplings .
- Dynamic Stereochemistry: Rapid chair flipping in the cyclopropane derivative may average signals. Low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis .
- Impurity Identification: Compare with LC-MS traces to rule out diastereomers or oxidation byproducts (e.g., cyclopropane ring opening) .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
Answer:
- Buffer Preparation: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (borate buffer).
- Incubation: Aliquot the compound into each buffer (1 mg/mL) and incubate at 25°C and 37°C.
- Analysis: Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Look for Fmoc deprotection (retention time shifts) or cyclopropane ring cleavage .
Q. What computational methods support the prediction of this compound’s reactivity in peptide coupling?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for carbodiimide-mediated coupling .
- Molecular Dynamics (MD): Simulate steric interactions between the cyclopropane ring and resin-bound peptides to optimize linker length .
- QSPR Models: Train models on similar Fmoc-protected amino acids to predict solubility and reactivity parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
